Product packaging for FK-506 3'-Methyl Ether(Cat. No.:)

FK-506 3'-Methyl Ether

Cat. No.: B8564232
M. Wt: 818.0 g/mol
InChI Key: IMAXYWYQSRHDMG-UHFFFAOYSA-N
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Description

Origin and Fermentative Production of FK-506

The discovery of FK-506 originated from a screening program for novel immunosuppressants conducted by the Fujisawa Pharmaceutical Co. in Japan. In 1984, a soil sample from the Tsukuba region of Japan yielded a novel actinomycete strain, designated Streptomyces tsukubaensis No. 9993. u-tokyo.ac.jp This microorganism was found to produce a potent immunosuppressive compound during fermentation. u-tokyo.ac.jpcymitquimica.com The compound was subsequently named FK-506, derived from "Fujisawa" and the strain number, and also known as Tacrolimus (B1663567). acs.org

The production of FK-506 is achieved through submerged aerobic fermentation of a Streptomyces tsukubaensis strain. researchgate.netnih.gov The process involves culturing the microorganism in a nutrient-rich medium containing specific carbon and nitrogen sources. researchgate.netcaymanchem.com Various strategies have been developed to enhance the yield of FK-506, which is naturally produced as a secondary metabolite. acs.orgontosight.ai These strategies include optimizing fermentation parameters like pH, temperature, and aeration, as well as precursor feeding and the use of mutant strains. researchgate.netcaymanchem.comontosight.ai For instance, the use of vegetable oils as the sole carbon source has been explored to improve production titers. researchgate.net

Structural Characteristics of the FK-506 Macrolide Core

FK-506 is a complex 23-membered macrolide lactone. jst.go.jpnih.gov Its intricate structure was determined through a combination of spectroscopic analysis and X-ray crystallography. The chemical formula is C44H69NO12. asm.org

Key structural features include:

A 23-membered macrocyclic ring containing a lactone (cyclic ester) and a lactam (cyclic amide) group. jmb.or.kr

A distinctive tricarbonyl region which is crucial for its biological activity.

A cyclohexyl group attached to the macrolide backbone via a methylethenyl linker. This cyclohexyl moiety itself contains hydroxyl and methoxy (B1213986) functional groups. nih.gov

An allyl group at the C-21 position. nih.gov

The biosynthesis of this complex core involves a hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. uniprot.org The process starts with a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) unit and proceeds through ten elongation steps, incorporating various extender units like malonyl-CoA, methylmalonyl-CoA, and a unique allylmalonyl-CoA. nih.gov The final macrolactone ring is formed after the incorporation of L-pipecolate, a derivative of lysine.

Chemical and Physical Properties of FK-506 (Tacrolimus)
PropertyValueReference
Molecular FormulaC44H69NO12 asm.org
Molecular Weight804.02 g/mol asm.org
CAS Number104987-11-3 asm.org
AppearanceColorless prisms or crystalline solid asm.org
Classification23-membered macrolide lactone jst.go.jp

Classification and Nomenclature of FK-506 Analogues and Derivatives

The FK-506 family includes the parent compound, its naturally occurring analogues, biosynthetic intermediates, and synthetic derivatives. The nomenclature often reflects the structural modifications relative to FK-506.

Researchers have explored numerous modifications of the FK-506 scaffold to understand structure-activity relationships and to develop new agents with altered biological profiles. Key sites for modification include:

C-21 Position: The natural analogue Ascomycin (B1665279) (FK-520) differs from FK-506 by having an ethyl group instead of an allyl group at this position. nih.gov This site's accessibility has allowed for the creation of various derivatives.

C-22 Position: This position can be targeted via condensation reactions to attach different functional groups, leading to analogues with potentially altered selectivity. nih.gov

C-9 Position: The keto group at C-9 is a result of post-PKS oxidation by the cytochrome P450 enzyme FkbD. uniprot.org Analogs lacking this oxidation, such as 9-deoxo-FK506, have been produced. uniprot.org

C-31 Position: This position on the cyclohexyl ring is subject to O-methylation, a key step in the final maturation of the molecule. uniprot.org

The term "FK-506 3'-Methyl Ether" refers to a derivative of FK-506 where the hydroxyl group at the 4-position of the cyclohexyl ring is also methylated, resulting in a 3,4-dimethoxycyclohexyl moiety. researchgate.net This compound, with the chemical formula C45H71NO12, has been identified as an impurity formed during the fermentation process of Streptomyces tsukubaensis. researchgate.net

Historical Context of Immunosuppressant Research and FK-506 Discovery

The development of drugs capable of modulating the immune system has been a cornerstone of transplantation medicine. Before the discovery of FK-506, the field was dominated by a few classes of immunosuppressants:

Corticosteroids: These were among the earliest anti-inflammatory and immunosuppressive agents used.

Antimetabolites: Azathioprine, an inhibitor of purine (B94841) synthesis, was a standard of care for preventing organ rejection.

Cyclosporine A: The discovery of this cyclic polypeptide in the 1970s revolutionized organ transplantation. It represented a major leap forward due to its more targeted immunosuppressive action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H71NO12 B8564232 FK-506 3'-Methyl Ether

Properties

Molecular Formula

C45H71NO12

Molecular Weight

818.0 g/mol

IUPAC Name

12-[1-(3,4-dimethoxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3

InChI Key

IMAXYWYQSRHDMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Fk 506 3 Methyl Ether and Analogues

Total Synthesis Approaches to the FK-506 Macrocycle

The total synthesis of FK-506 is a significant undertaking due to its numerous stereocenters and complex functionalities, including a sensitive α,β-diketoamide hemiketal system. datapdf.comacs.org Synthetic strategies are often characterized by their approach to assembling the macrocyclic core, primarily through convergent or fragment-based methods.

Fragment-based synthesis involves the sequential coupling of smaller, more manageable building blocks. datapdf.comdrugfuture.com This is a common approach for complex natural products like FK-506, where the macrocycle is conceptually dissected into several key fragments. Early total syntheses often relied on constructing and coupling fragments such as the C10-C18 and C20-C34 subunits. datapdf.com Another well-established strategy involves the synthesis of three primary building blocks which are then coupled sequentially to assemble the full carbon skeleton. drugfuture.com The viability of this approach also extends to fragment-based drug discovery, where individual fragments that bind to the target protein are identified and then linked together to create high-affinity ligands. nih.govresearchgate.net

Table 1: Comparison of Total Synthesis Strategies for the FK-506 Macrocycle

Synthesis Strategy Description Key Fragments / Reactions References
Convergent Synthesis Assembly of large, pre-synthesized "top" and "bottom" halves of the molecule in late-stage coupling. Addition of a vinyl cuprate (B13416276) to a spiroenone; late-stage generation of the α,β-diketoamide hemiketal. acs.org

| Fragment-Based Synthesis | Sequential coupling of multiple smaller, more manageable fragments to build the macrocycle. | C10-C18, C20-C34, and cyclohexyl fragments; Horner-Wadsworth-Emmons olefination; aldol (B89426) additions. | datapdf.comdrugfuture.comjst.go.jp |

Targeted Chemical Modification for FK-506 Analogues

Beyond total synthesis, significant effort has been dedicated to the chemical modification of the FK-506 scaffold to generate analogues. mdpi.com These modifications aim to explore the structure-activity relationship (SAR), reduce toxicity, or introduce new biological activities. FK-506 3'-Methyl Ether is one such analogue, identified as an impurity of Tacrolimus (B1663567).

The generation of alkyl ether analogues of FK-506 and related macrolides, such as ascomycin (B1665279), has been a subject of study. jst.go.jp These modifications, including the formation of methyl ethers, alter the polarity and steric profile of the molecule. This compound is a known derivative resulting from the methylation of the hydroxyl group at the 3' position of the pipecolate ring. The synthesis of such ether analogues requires selective functionalization of one of the many hydroxyl groups present in the parent molecule.

Achieving regioselectivity—the ability to modify a single, specific functional group in the presence of others—is a central challenge in the derivatization of complex molecules like FK-506. The synthesis of this compound necessitates the selective methylation of the 3'-hydroxyl group. General strategies for regioselective functionalization of hydroxyl groups are applicable here. These methods often involve:

Transient Masking: Using reagents like boronic acids that can reversibly bind to cis-vicinal diols, masking them from reaction and allowing a different, unprotected hydroxyl group to be functionalized. sci-hub.se

Catalyst-Controlled Reactions: Employing specialized catalysts, such as modified rhodium or iridium complexes, that can direct a reaction to a specific site based on the local steric and electronic environment. nih.govsnnu.edu.cn

Protecting Group Strategies: A classical approach involving multiple steps of protecting reactive hydroxyl groups, performing the desired methylation on the single unprotected site, and then deprotecting the molecule.

Various positions on the FK-506 macrocycle have been targeted for chemical modification to probe their role in its biological activity.

C-22 Position: The C-22 keto group is a prime target for modification. It can be selectively functionalized through a high-yield condensation reaction with acylhydrazones, allowing for the attachment of a wide variety of chemical groups. nih.govresearchgate.netasm.org This position is part of the "effector domain" and modifications here can significantly alter the interaction with calcineurin, sometimes separating the immunosuppressive and antifungal activities of the molecule. nih.govacs.org Derivatization at C-22 has also been used to attach fluorescent probes like dansyl groups for binding studies. researchgate.netnih.gov

Pyranose Ring: The pyranose ring is part of the FKBP12-binding domain. Synthetic analogues have been created where this ring is replaced by various substituted cyclohexyl or alkyl groups to investigate the structural requirements for binding. nih.govacs.orguni-muenchen.de Studies have shown that the protein is surprisingly tolerant to stereochemical changes in this region. acs.org

C-21 Position: The C-21 allyl group is crucial for binding to calcineurin. acs.org This position can be modified through biosynthetic engineering, where the gene responsible for incorporating the natural allylmalonyl-CoA extender unit is disrupted, allowing for the introduction of unnatural extender units. nih.govacs.org This "chemobiosynthesis" approach has been used to create analogues with novel side chains, such as a propargyl group, which introduces a chemically reactive handle for "click chemistry". nih.govacs.orgresearchgate.net Olefin cross-metathesis is another powerful chemical tool used to diversify the C-21 side chain. researchgate.net

Table 2: Selected Targeted Chemical Modifications of the FK-506 Scaffold

Position Type of Modification Synthetic Method Resulting Analogue Class References
C-22 Condensation Reaction with acylhydrazone C-22 substituted amides/imines nih.govresearchgate.netasm.org
C-21 Side chain replacement Chemobiosynthesis, Olefin cross-metathesis C-21 alkyl/alkynyl analogues nih.govacs.orgresearchgate.net
Pyranose Ring Ring replacement Total synthesis Cyclohexyl and alkyl replacements nih.govacs.orguni-muenchen.de
C-9 Reduction Biosynthetic engineering (post-PKS tailoring) 9-deoxo analogues acs.org

| 3'-OH | Methylation | Regioselective functionalization | Alkyl ether analogues | jst.go.jp |

Table of Compounds

Biosynthetic and Chemobiosynthetic Routes to FK-506 Analogues

The structural complexity of the macrolide FK-506 (Tacrolimus) presents significant challenges for total chemical synthesis, making biosynthetic and chemobiosynthetic strategies attractive alternatives for generating novel analogues. researchgate.net These approaches leverage the natural enzymatic machinery of the producing organism, primarily the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems, to create derivatives with modified biological activities. nih.gov By manipulating the genetic blueprint of the producing strains or supplying them with unnatural building blocks, researchers can introduce diverse chemical moieties into the FK-506 scaffold. acs.orgacs.org

The biosynthesis of the FK-506 macrolactone ring is catalyzed by a type I PKS system, which is composed of modules containing various enzymatic domains. nih.gov Key domains include the acyltransferase (AT), which selects the extender units for polyketide chain elongation, the ketosynthase (KS), and the acyl-carrier protein (ACP). nih.gov Post-PKS tailoring enzymes further modify the macrolactone to produce the final FK-506 compound. researchgate.net Genetic engineering of these pathways provides a powerful platform for producing analogues that may offer improved therapeutic profiles, such as reduced immunosuppression while retaining desired antifungal or neuroregenerative properties. acs.orgrsc.org

Precursor-Directed Biosynthesis for Novel Analogues

Precursor-directed biosynthesis is a powerful technique that involves feeding unnatural starter or extender units to a wild-type or mutant strain of an FK-506 producer, such as Streptomyces tsukubaensis. researchgate.netacs.org The successful incorporation of these synthetic precursors into the final product relies on the substrate flexibility of the biosynthetic enzymes, particularly the acyltransferase (AT) domains of the PKS. nih.gov

The AT domain of module 4 (AT4) in the FK-506 PKS, which naturally incorporates allylmalonyl-CoA, has been shown to have broad substrate specificity. researchgate.netacs.org This promiscuity allows it to accept various alternative extender units, enabling the generation of novel analogues modified at the C-21 position of the macrolide backbone. nih.govacs.org However, competition with the natural, endogenously produced extender units can lead to low titers of the desired new compound. researchgate.net

To overcome this limitation, researchers have developed mutant strains that are deficient in the biosynthesis of the natural precursor. A notable example is the S. tsukubaensis ΔallR mutant, which has an inactivated allR gene. acs.org This gene is crucial for producing the natural allylmalonyl-CoA extender unit. acs.org Consequently, this strain produces neither FK-506 nor its close analogue FK-520 unless an external precursor is supplied. acs.org Feeding this strain a synthetic precursor, such as propargylmalonyl-SNAC, re-establishes biosynthesis and leads to the highly selective and efficient production of a novel analogue, propargyl-FK506, which contains a terminal alkyne group suitable for click chemistry applications. acs.orgnih.gov

Similarly, feeding experiments with a ΔtcsB mutant strain using a series of different carboxylic acids have yielded new analogues. For instance, feeding trans-2-hexenoic acid resulted in 36,37-dihydro-37-methyl-FK506. researchgate.net Another strategy, known as mutational biosynthesis, involves deleting genes responsible for the starter unit of the polyketide chain. Deletion of the fkbO gene, which is involved in synthesizing the natural DHCHC starter unit, creates a mutant that can incorporate exogenous precursors like 3-cyclohexene-1-carboxylic acid to produce novel analogues such as 32-dehydroxy-FK506. rsc.org

Table 1: Examples of FK-506 Analogues Produced via Precursor-Directed Biosynthesis
Producing StrainPrecursor FedResulting Analogue
S. tsukubaensis ΔallRpropargylmalonyl-SNACpropargyl-FK506 acs.org
Streptomyces sp. KCTC 11604BP ΔtcsBtrans-2-hexenoic acid36,37-dihydro-37-methyl-FK506 researchgate.net
Streptomyces sp. KCTC 11604BP ΔtcsB4-methylpentanoic acid36-methyl-FK506 researchgate.net
Streptomyces sp. KCTC 11604BP ΔfkbO3-cyclohexene-1-carboxylic acid32-dehydroxy-FK506 rsc.org

Engineering of FK-506 Producing Strains

Direct genetic engineering of the FK-506 biosynthetic gene cluster offers a complementary approach to precursor-directed methods for generating novel analogues and improving product titers. researchgate.net This strategy often focuses on the deletion or overexpression of genes involved in post-PKS tailoring modifications. acs.orgresearchgate.net

The FK-506 structure undergoes several modifications after the macrolactone ring is formed. Key tailoring enzymes include FkbD, responsible for C-9 oxidation, and FkbM, a C-31 O-methyltransferase. rsc.orgnih.gov By deleting the genes encoding these enzymes, researchers have successfully created strains that produce specific analogues with altered biological activities. For example:

Deletion of the fkbD gene results in the production of 9-deoxo-FK506. nih.gov

Deletion of the fkbM gene yields 31-O-demethyl-FK506. nih.gov

A double deletion of both fkbD and fkbM generates 9-deoxo-31-O-demethyl-FK506. nih.gov

These modifications, particularly at the C-9 and C-31 positions, can significantly reduce the immunosuppressive activity of the resulting compound while preserving potent antifungal properties, highlighting their potential as leads for new antifungal drug development. acs.orgnih.gov

Table 2: Impact of Gene Overexpression on FK-506 Production
Engineered Strain (Overexpressed Gene)Increase in FK-506 Titer vs. Wild-Type
HT-FKBOP (fkbO, fkbP)~60% researchgate.net
HT-FKBOPL (fkbO, fkbP, fkbL)~80% researchgate.net
HT-FKBOPLM (fkbO, fkbP, fkbL, fkbM)~100% researchgate.net
HT-FKBOPLMD (fkbO, fkbP, fkbL, fkbM, fkbD)146% researchgate.net

Molecular Mechanisms of Action of Fk 506 Analogues

Immunophilin Binding and Complex Formation

Immunophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity and serve as the initial binding targets for immunosuppressive drugs like FK-506 and its derivatives. researchgate.netnih.govfrontiersin.org The formation of a complex between the drug and an immunophilin is the prerequisite step for the subsequent inhibition of calcineurin. nih.govsemanticscholar.org

The primary and most abundant intracellular receptor for FK-506 and its analogues is the 12 kDa FK506-Binding Protein (FKBP12). nih.govsemanticscholar.org FK-506 binds with high affinity to FKBP12, with a reported dissociation constant (Kd) of 0.4 nM. semanticscholar.org This interaction is essential for the immunosuppressive activity of the compound; in the absence of FKBP12, the growth inhibition of T-cells by FK-506 is abolished. nih.gov Analogues such as 31-O-demethyl-FK506 also exert their effects by binding to FKBP12, which acts as a carrier protein, presenting the drug to its ultimate target, calcineurin. nih.govacs.org The formation of this initial drug-immunophilin complex is a gain-of-function mechanism, where the complex itself becomes the active inhibitor of the downstream target. frontiersin.org

Beyond FKBP12, T-cells express several other FK506-binding proteins, including the larger, higher molecular weight immunophilins FKBP51 and FKBP52. nih.govnih.gov FK-506 can also bind to these proteins. frontiersin.orgnih.gov However, their role in mediating the primary immunosuppressive effect of FK-506 is considered insignificant. nih.gov Studies have demonstrated that FKBP12 is the key mediator of FK-506-induced T-cell inactivation. nih.gov While FKBP51 can mediate the inhibition of calcineurin by FK-506, it does so less efficiently than FKBP12. nih.gov These larger FKBPs, which contain tetratricopeptide repeat (TPR) domains, are more prominently involved in regulating steroid hormone receptor complexes. nih.govresearchgate.net Specific research detailing the direct interaction and binding affinities of FK-506 3'-Methyl Ether (31-O-demethyl-FK506) with FKBP51 and FKBP52 is limited, but it is understood that the primary pathway for its immunosuppressive action, albeit reduced, proceeds through FKBP12.

A characteristic function of the FKBP family of immunophilins is their peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the slow rotation of the peptide bond preceding a proline residue, a rate-limiting step in the folding of some proteins. researchgate.netnih.govfrontiersin.org Both FK-506 and its precursor, 31-O-demethyl-FK506, inhibit the PPIase activity of FKBP12 upon binding. nih.govmontclair.edu However, this inhibition of enzymatic activity is not the mechanism responsible for immunosuppression. nih.govmontclair.edu The immunosuppressive effect is a consequence of the gain-of-function of the drug-FKBP12 complex, which acquires the ability to bind and inhibit calcineurin. researchgate.netfrontiersin.org

Calcineurin Inhibition Cascade

The central event in the mechanism of action of FK-506 and its analogues is the inhibition of calcineurin (also known as protein phosphatase 2B), a calcium and calmodulin-dependent serine/threonine phosphatase. nih.govinvivogen.com Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of genes for cytokines like Interleukin-2 (IL-2). invivogen.comnih.gov

Neither FK-506 analogues nor FKBP12 can inhibit calcineurin on their own. The inhibition occurs only after the formation of a ternary complex consisting of the FK-506 analogue, FKBP12, and calcineurin. semanticscholar.orgnih.govacs.org After the initial binding of the drug to FKBP12, the resulting composite surface of the complex is recognized by and binds to calcineurin. researchgate.net This ternary complex formation effectively sequesters calcineurin, preventing it from interacting with its substrates. nih.govnih.gov The modifications at the C-31 position are understood to be important for the full biological activity of FK-506, suggesting that the absence of the methyl group in 31-O-demethyl-FK506 affects the stability or efficacy of this ternary complex, leading to reduced immunosuppressive potential. nih.gov

The formation of the ternary complex physically obstructs the active site of calcineurin, blocking the access of substrates like NFAT. nih.gov This disruption of calcineurin's phosphatase activity is the ultimate cause of the immunosuppressive effect. medchemexpress.comresearchgate.net By preventing the dephosphorylation of NFAT, the FKBP12-drug complex halts the signal transduction cascade required for T-cell activation and cytokine production. invivogen.com

Comparative studies of FK-506 and its analogue 31-O-demethyl-FK506 have quantified the impact of the C-31 methylation on biological potency. The immunosuppressive activity, measured by the concentration required to inhibit 50% of the mouse mixed lymphocyte reaction (IC50), is significantly lower for the demethylated analogue. This demonstrates that while the fundamental mechanism of calcineurin inhibition is retained, the efficiency of this inhibition is substantially reduced without the C-31 methyl group. researchgate.netnih.gov

Table 1: Comparative Immunosuppressive Activity of FK-506 and its Analogue

Compound Immunosuppressive Activity (IC50 in mouse MLR) Reference
FK-506 (Tacrolimus) 0.11 ng/mL nih.gov
31-O-demethyl-FK506 >1000 ng/mL (for di-demethylated M-V) nih.gov
31-O-demethyl-FK506 Lower than FK-506 researchgate.net

Note: The table presents data on the immunosuppressive activity of FK-506 and its demethylated analogues. MLR stands for Mixed Lymphocyte Reaction.

Downstream Signaling Pathway Modulation

The immunosuppressive effects of FK-506 are primarily mediated through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. mdpi.com This inhibition leads to the disruption of downstream signaling pathways crucial for T-cell activation.

Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. This dephosphorylation is a critical step that exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm into the nucleus. Once in the nucleus, NFAT binds to specific DNA sequences in the promoter regions of various genes, including those for cytokines like interleukin-2 (IL-2), which are essential for a robust immune response.

FK-506, by forming a complex with the immunophilin FKBP12, binds to and inhibits the phosphatase activity of calcineurin. mdpi.com This action prevents the dephosphorylation of NFAT. Consequently, NFAT remains in its phosphorylated state in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of target genes. This blockade of NFAT translocation is a cornerstone of the immunosuppressive activity of FK-506. While it is plausible that this compound acts via a similar mechanism, specific studies confirming this are not available.

The inhibition of NFAT translocation by the FK-506-FKBP12 complex has profound effects on gene expression in activated T-cells. The primary consequence is the suppression of the transcription of early T-cell activation genes. Most notably, the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation, is significantly reduced.

CytokineEffect of FK-506
Interleukin-2 (IL-2)Inhibition of gene transcription
Interferon-gamma (IFN-γ)Inhibition of production
Tumor Necrosis Factor-alpha (TNF-α)Inhibition of production
Interleukin-4 (IL-4)Inhibition of production
Interleukin-5 (IL-5)Inhibition of production

This data is based on studies of the parent compound FK-506. The specific effects of this compound on cytokine production have not been documented.

Other Molecular Targets and Interacting Pathways

While the calcineurin-NFAT pathway is the primary target of FK-506, research has indicated its interaction with other cellular pathways.

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. FK-506 and another immunosuppressant, rapamycin (Sirolimus), both bind to FKBP12. However, the resulting complexes have different primary targets. The FK-506-FKBP12 complex primarily inhibits calcineurin, whereas the rapamycin-FKBP12 complex inhibits mTOR.

Despite this, there is evidence of crosstalk between the calcineurin and mTOR pathways. Some studies suggest that FK-506 can have indirect effects on mTOR signaling. However, the direct and specific modulation of the mTOR pathway by FK-506 is not its primary mechanism of immunosuppression. There is no available research on the specific interaction between this compound and the mTOR pathway.

Emerging research has pointed towards the interaction of FK-506 with mitochondrial components, which may contribute to both its therapeutic and adverse effects. Studies have suggested that FK-506 can influence mitochondrial function. However, specific interactions with proteins like Por1p (the yeast mitochondrial porin) by this compound have not been investigated.

Preclinical Investigations of Biological Activities of Fk 506 3 Methyl Ether and Analogues

Neurobiological Activities in Preclinical Models

Neuroprotective Effects

Further research specifically investigating the biological properties of FK-506 3'-Methyl Ether is required before a comprehensive preclinical profile can be compiled.

Anticonvulsant Properties

Preclinical studies have suggested that ascomycin (B1665279) and its derivatives, which are structurally related to FK-506, may have anticonvulsant activity. Their mechanism of action in the brain is thought to involve the regulation of GABA and glutamate (B1630785) receptor channels, which are crucial in maintaining the balance between neuronal excitation and inhibition.

It is important to note that the neurotoxicity of tacrolimus (B1663567) has been documented, with seizures being a possible side effect in clinical settings. This underscores the complex relationship between FK-506 and neuronal excitability. The potential anticonvulsant or proconvulsant properties of this compound would likely depend on its specific interactions with neuronal targets and its ability to modulate the signaling pathways implicated in seizure generation and propagation. Further preclinical research is necessary to specifically elucidate the anticonvulsant profile of this compound.

Neurite Outgrowth Enhancement (Specific for Methyl-FK506)

A significant area of preclinical investigation for FK-506 and its analogues has been their neurotrophic effects, particularly the enhancement of neurite outgrowth. This property is of considerable interest for potential therapeutic applications in nerve regeneration and neurodegenerative diseases.

Studies have demonstrated that non-immunosuppressive analogues of FK-506 can promote neurite outgrowth in various cell culture models, including PC12 cells and sensory neurons. nih.gov This neurotrophic activity appears to be independent of the immunosuppressive effects mediated by calcineurin inhibition. nih.gov FK-506 itself has been shown to enhance neurite outgrowth by increasing the sensitivity of neurons to nerve growth factor. pnas.org

Specifically, research into prolyl-FK506 analogues, which have modifications to the FK-506 structure, has revealed that these compounds can retain or even have enhanced neurite outgrowth activity while exhibiting significantly reduced immunosuppressive effects. acs.orgacs.org For instance, certain analogues showed a dramatic reduction in immunosuppressive activity (over 100,000-fold) while maintaining neurite outgrowth capabilities comparable to the parent compound. acs.orgacs.org This dissociation of neurotrophic from immunosuppressive actions is a critical step in developing FK-506-based therapies for neurological disorders. nih.gov

The mechanism underlying this neurite extension is linked to the interaction of these compounds with FK506-binding proteins (FKBPs). pnas.org The binding to FKBPs is believed to initiate a signaling cascade that promotes the structural changes necessary for neurite elongation and growth.

Table 1: Neurite Outgrowth Activity of FK-506 and its Analogues

Compound Cell Type Observation Reference
FK-506 PC12 cells, Sensory ganglia Enhances neurite outgrowth by increasing sensitivity to nerve growth factor. pnas.org pnas.org
Non-immunosuppressive FK-506 analogues PC12 cells, Dorsal root ganglia Promote neurite outgrowth with potencies similar to their immunosuppressive counterparts. nih.gov nih.gov
9-deoxo-36,37-dihydro-prolylFK506 Not specified in provided text Retained almost identical neurite outgrowth activity compared to FK-506. acs.org acs.org

Regulation of Neuronal Receptor Activity (e.g., NMDA receptors)

The influence of FK-506 and its analogues on neuronal receptor activity, particularly N-methyl-D-aspartate (NMDA) receptors, is another area of active preclinical investigation. NMDA receptors play a critical role in synaptic plasticity, learning, and memory, and their dysregulation is implicated in various neurological disorders.

Research suggests that FK-506 can modulate NMDA receptor function, primarily through its inhibition of calcineurin. Calcineurin, a calcium-dependent phosphatase, is known to dephosphorylate NMDA receptors, which can alter their activity and trafficking. By inhibiting calcineurin, FK-506 can indirectly influence NMDA receptor signaling. For instance, inhibition of calcineurin by FK-506 has been shown to prevent the dephosphorylation of the GluN2B subunit of the NMDA receptor.

Furthermore, studies have indicated that FK-506 can affect synaptic transmission by modulating the number of AMPA receptors at the synapse, a process that is often coupled to NMDA receptor activity. nih.gov By preventing calcineurin-mediated dephosphorylation, FK-506 may help to maintain synaptic strength. nih.gov

It is important to consider that the regulation of neuronal receptor activity by FK-506 and its analogues is complex and can have widespread effects on neuronal function. The precise impact of this compound on NMDA receptor activity and other neuronal receptors would require direct investigation to understand its specific pharmacological profile.

Antifungal Activities of Designed Analogues

A promising area of research for FK-506 analogues is their potential as antifungal agents. FK-506 itself exhibits potent antifungal activity against a broad spectrum of human fungal pathogens. nih.gov However, its strong immunosuppressive effects preclude its use as a standalone antifungal drug. Consequently, significant effort has been dedicated to designing analogues that retain antifungal efficacy while having reduced immunosuppressive properties. nih.govacs.org

The primary mechanism of antifungal action for FK-506 and its analogues is the inhibition of calcineurin. nih.govnih.gov In fungi, calcineurin is a crucial enzyme for growth, virulence, and stress responses. nih.govnih.gov Similar to its action in T-cells, the FK-506 analogue first binds to the intracellular protein FKBP12. nih.govnih.gov This drug-protein complex then binds to and inhibits calcineurin, disrupting downstream signaling pathways that are essential for fungal survival and proliferation. nih.govnih.gov

Studies have shown that FK-506 analogues with modifications at various positions can still effectively inhibit the fungal calcineurin pathway. nih.gov The essential role of calcineurin in the viability of many pathogenic fungi makes it an attractive target for the development of novel antifungal therapies.

By modifying the structure of FK-506, researchers aim to create analogues that bind more avidly to fungal FKBP12 than to its human counterpart. This differential binding affinity can lead to a reduction in immunosuppressive activity while maintaining potent antifungal effects. For example, modifications at the C-22 position of the FK-506 scaffold have been explored to introduce fungal selectivity.

Furthermore, the cellular permeability of these analogues can also contribute to their selectivity. Designing compounds that can more readily penetrate fungal cells compared to mammalian cells is another approach to enhance their therapeutic index as antifungal agents. The development of analogues with improved fungal selectivity holds the promise of new and effective treatments for invasive fungal infections. researchgate.net

Table 2: Antifungal Activity of Selected FK-506 Analogues

Analogue Target Fungi Key Finding Reference
9-deoxo-31-O-demethyl-FK506 Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus Strong antifungal activity with lower cytotoxicity and immunosuppressive activity than FK-506. nih.gov nih.gov
31-O-demethyl-FK506 Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus Strong antifungal activity with lower cytotoxicity and immunosuppressive activity than FK-506. nih.gov nih.gov

Other Preclinical Biological Effects

Beyond the well-documented neurotrophic and antifungal activities, preclinical studies have suggested that FK-506 and its analogues may possess a range of other biological effects. These findings open up new avenues for potential therapeutic applications.

In experimental models of rheumatoid arthritis, tacrolimus has been shown to suppress the production of pathogenic inflammatory cytokines, improve joint inflammation, and reduce bone and cartilage destruction. nih.gov This suggests a potential role for FK-506 analogues in the treatment of autoimmune and inflammatory conditions beyond organ transplantation.

Furthermore, FK-506 has been investigated for its effects on smooth muscle contractility. Studies have shown that it can alter neurotransmitter release, suggesting a role for FKBP12 in regulating muscle function. nih.gov

The diverse biological activities of FK-506 and its analogues highlight the complexity of their interactions with cellular targets. As research continues, it is likely that more preclinical effects of these compounds will be uncovered, potentially leading to the development of novel therapies for a variety of diseases. The specific biological effects of this compound remain to be fully characterized.

Osteoblastic Differentiation Modulation

Preclinical research has demonstrated that FK-506 can act as a potent modulator of osteoblastic differentiation, both independently and in synergy with other osteogenic factors. nih.govnih.gov The compound has been shown to influence key cellular processes and signaling pathways that are critical for the development of bone-forming cells.

Studies utilizing various mesenchymal cell lines have shown that FK-506 can induce a dose- and time-dependent increase in alkaline phosphatase (ALP) activity, which is a well-established early marker of osteoblast differentiation. researchgate.net Furthermore, research indicates that FK-506 can enhance the expression of later-stage osteoblast markers, including osteocalcin (B1147995). nih.govnih.gov

A significant aspect of FK-506's osteogenic potential lies in its interaction with the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for bone formation. mdpi.com Evidence suggests that FK-506 can enhance the osteogenic effects of BMP-2 and BMP-4. researchgate.netnih.gov This synergistic activity involves increasing the levels of phosphorylated Smad 1/5/8 proteins, which are key intracellular messengers in the BMP pathway. nih.gov This leads to the increased transcription of critical osteogenic transcription factors such as Runx-2. nih.gov Some studies have even proposed that FK-506 can induce a ligand-independent activation of the BMP pathway. mdpi.combohrium.com

Investigations using rat bone marrow-derived MSCs have shown that FK-506 promotes osteogenic differentiation, as evidenced by increased ALP activity, calcium deposition, and osteocalcin mRNA expression. nih.govnih.gov The formation of mineralized bone nodules, a hallmark of mature osteoblast function, was also significantly enhanced in the presence of FK-506. nih.govnih.gov Notably, the osteogenic effects of FK-506 were found to be even more pronounced when used in combination with dexamethasone. nih.gov

The following tables summarize the key findings from various in vitro studies on the effects of FK-506 on markers of osteoblastic differentiation.

Table 1: Effect of FK-506 on Early Osteoblastic Differentiation Markers

Cell Type Marker Observation
Mesenchymal Cells Alkaline Phosphatase (ALP) Activity Dose- and time-dependent increase. researchgate.net
Rat Mesenchymal Stem Cells (MSCs) ALP Activity Increased activity compared to control. nih.gov
Rat MSCs Gene Expression (Osteopontin, Osteonectin, Type I Collagen) Upregulated expression in the initial stages. nih.gov
Osteoblast Precursor Cells Phospho-Smad 1/5/8 Increased protein levels. nih.gov

Table 2: Effect of FK-506 on Late Osteoblastic Differentiation Markers and Mineralization

Cell Type Marker / Process Observation
Mesenchymal Cells Osteocalcin mRNA Increased levels in the presence of BMP-4. researchgate.net
Rat MSCs Osteocalcin mRNA Expression Significantly higher expression compared to control. nih.gov
Rat MSCs Calcium Deposition / Mineralization Significantly higher deposition and nodule formation. nih.govnih.gov
Osteoblast Precursor Cells Osteocalcin Transcripts Enhanced expression. nih.gov

Structure Activity Relationship Sar and Structure Function Studies of Fk 506 Analogues

Impact of Structural Modifications on Immunophilin Binding

Analysis of Binding Affinity to FKBP12, FKBP51, and FKBP52

While no direct binding data for FK-506 3'-Methyl Ether to FKBP12, FKBP51, or FKBP52 is available in the current body of scientific literature, we can infer potential trends from studies on other FK-506 analogues. FK-506 itself binds to FKBP12 with a very high affinity, typically in the low nanomolar range. plos.org Its affinity for FKBP51 and FKBP52 is generally lower. frontiersin.org For instance, the dissociation constant (Ki) of FK-506 for FKBP12 is approximately 0.4 nM, whereas for FKBP51 and FKBP52, the Ki values are around 104 nM and 23 nM, respectively. frontiersin.org

The introduction of a methyl group at the 3'-position of the C31 methoxy (B1213986) group to form a 3'-methyl ether would likely alter the steric and electronic properties of this region of the molecule. This modification could potentially influence the binding affinity for the various FKBPs. Given the highly conserved nature of the FK-binding domain across different FKBPs, any change in affinity for FKBP12 might be mirrored, though not necessarily to the same extent, in its binding to FKBP51 and FKBP52. Without empirical data, it is difficult to predict whether this change would be favorable or detrimental to binding.

Table 1: Comparative Binding Affinities of FK-506 for Human FKBPs

CompoundFKBP12 (Ki, nM)FKBP51 (Ki, nM)FKBP52 (Ki, nM)
FK-506~0.4 plos.org104 ± 14 frontiersin.org23 ± 3 frontiersin.org
This compoundData not availableData not availableData not available

This table is interactive. Data for this compound will be populated as it becomes available.

Role of Specific Functional Groups and Stereochemistry

Stereochemistry is also paramount for high-affinity binding. The specific arrangement of functional groups dictates the precise fit of the ligand into the hydrophobic pocket of the immunophilin. The addition of a methyl group at the 3'-position would introduce a new stereocenter, and the configuration of this center would be a critical determinant of binding affinity.

Correlation between Structural Features and Calcineurin Inhibitory Activity

The immunosuppressive activity of FK-506 is not a direct result of FKBP12 binding but rather the formation of a ternary complex between the FK-506-FKBP12 composite surface and the protein phosphatase calcineurin. nih.govinvivogen.com This "gain-of-function" mechanism effectively inhibits calcineurin's phosphatase activity, which is essential for the activation of T-lymphocytes. nih.gov

Table 2: Calcineurin Inhibitory Activity of FK-506

CompoundCalcineurin Inhibition (IC50)
FK-506-FKBP12 ComplexPotent Inhibition invivogen.com
This compound-FKBP12 ComplexData not available

This table is interactive. Data for this compound will be populated as it becomes available.

Design Principles for Dissociation of Immunosuppressive and Other Biological Activities

A major goal in the development of FK-506 analogues has been the dissociation of its potent immunosuppressive effects from other potentially beneficial activities, such as neurotrophic and antifungal properties. nih.govnih.gov This separation is achievable because the structural requirements for these different biological activities are not identical.

The principle behind this dissociation lies in modifying the "effector domain" of the FK-506 molecule. By altering the groups that interact with calcineurin, it is possible to reduce or eliminate immunosuppressive activity while retaining high affinity for FKBPs. nih.gov This retained FKBP binding is thought to be responsible for the neurotrophic effects of these non-immunosuppressive analogues. nih.gov For example, modifications at the C18 and C21 positions have yielded compounds with potent neurotrophic activity but significantly reduced immunosuppressive potential. nih.gov

Given that the 3'-methyl ether modification is not within the primary effector domain, it is plausible that this compound might retain some level of immunosuppressive activity, contingent on its ability to form a productive complex with FKBP12 and calcineurin. However, without experimental data, its potential to dissociate immunosuppression from other biological activities remains purely speculative. The development of non-immunosuppressive FK-506 analogues has provided valuable tools for studying the diverse functions of immunophilins and has opened up new avenues for therapeutic intervention in neurodegenerative diseases and fungal infections. nih.govacs.org

Fk 506 3 Methyl Ether and Analogues As Molecular Probes in Research

Identification of Novel Molecular Targets

A significant application of FK-506 analogues in research is the identification of novel molecular targets. These compounds can act as "molecular glues," small molecules that induce or stabilize an interaction between two proteins that would otherwise not interact. biorxiv.orgbiorxiv.org This induced-proximity principle is a powerful tool for target discovery. The classic example is FK-506 bringing FKBP12 and calcineurin together. acs.org By synthesizing libraries of FK-506 derivatives with diverse "effector" domains (the part of the molecule that interacts with the secondary target), researchers can screen for new protein interactions.

Recent innovative approaches have utilized DNA-encoded libraries (DELs) of non-macrocyclic FKBP12-ligands to screen for novel molecular glue targets. biorxiv.org This high-throughput method allows for the testing of millions of unique compounds against a panel of proteins. Such screens have successfully identified novel FKBP12-dependent molecular glue interactions, recruiting proteins like bromodomain-containing protein 9 (BRD9) and quinoid dihydropteridine reductase (QDPR). biorxiv.org

Phenotypic screening with FK-506 analogues has also proven fruitful in identifying new therapeutic targets. In one screen designed to find small molecules that potentiate bone morphogenetic protein (BMP) signaling for the potential treatment of acute kidney injury, a series of FK-506 analogues were identified. nih.gov These molecules were found to act by sequestering FKBP12, preventing its natural inhibitory interaction with BMP type I receptors. This work not only identified a novel mechanism for BMP potentiation but also led to the development of a calcineurin-sparing analogue, demonstrating how these probes can lead to new therapeutic avenues. nih.gov

Chemical Genetic Modifier Screens

Chemical genetics employs small molecules to rapidly modulate protein function, offering a powerful complement to classical genetic approaches. FK-506 and its analogues are ideal tools for chemical genetic modifier screens, which aim to identify compounds that either enhance or suppress a particular phenotype. These screens can reveal the function of specific proteins and uncover vulnerabilities in disease-related pathways. longdom.org

A prime example is the high-throughput phenotypic screen that identified FK-506 analogues as potentiators of the bone morphogenetic protein (BMP) pathway. nih.gov The screen used a cell-based assay designed to report on BMP signaling activity. By testing a library of compounds, researchers discovered that certain FK-506 derivatives could enhance this signaling pathway. Subsequent mechanistic studies revealed that this effect was due to the disruption of the FKBP12-BMP receptor interaction, a previously unappreciated regulatory mechanism. nih.gov This screen successfully used FK-506 analogues to modify a cellular phenotype and, in doing so, uncovered a new molecular interaction and a potential therapeutic strategy.

This approach allows for the conditional and dose-dependent modulation of biological pathways, offering advantages over traditional genetic knockout or knockdown experiments. The development of calcineurin-sparing FK-506 analogues from this screen, such as oxtFK, underscores the power of this method to identify compounds with highly specific biological activities suitable for further therapeutic development. nih.gov

Tools for Studying Protein-Protein Interactions

The ability of FK-506 to induce a stable ternary complex between FKBP12 and calcineurin makes it a prototypical tool for studying protein-protein interactions (PPIs). nih.gov FK-506 and its analogues act as chemical inducers of dimerization (CID), bringing two proteins together in a controlled manner. This property is invaluable for investigating the consequences of specific PPIs both in vitro and in living cells.

The "molecular glue" concept is central to this application. biorxiv.orgbiorxiv.org By designing bifunctional molecules based on the FK-506 scaffold, where one part binds to an FKBP and the other is modified to bind a different protein of interest, researchers can artificially induce and study novel PPIs. This strategy has been used to:

Control signal transduction: Artificially dimerizing signaling proteins to activate or inhibit a pathway.

Regulate gene transcription: Fusing DNA-binding domains and transcription activation domains to proteins that can be dimerized by an FK-506 analogue.

Induce protein degradation: Linking a target protein to an E3 ubiquitin ligase, leading to its degradation via the proteasome. This is the principle behind Proteolysis-Targeting Chimeras (PROTACs), a rapidly growing field in drug discovery. creative-biolabs.com

The discovery of new molecular glues through screens of FKBP12-binding DELs further expands the toolkit for studying PPIs. biorxiv.org These efforts confirm that FKBP12 can be used as a versatile "presenter protein" to engage a wide range of new targets, enabling the study of a vast and previously inaccessible network of protein interactions.

Development of Selective Chemical Ligands for FKBP Homologs

The human genome encodes a family of FK506-binding proteins (FKBPs) with highly conserved FK506-binding domains but diverse biological functions. A major challenge in studying these individual proteins has been the lack of selective ligands, as FK-506 and rapamycin (B549165) bind indiscriminately to many family members. uni-muenchen.denih.gov To overcome this, significant effort has been dedicated to developing selective chemical ligands for specific FKBP homologs, particularly the larger co-chaperones FKBP51 and FKBP52, which play opposing roles in steroid hormone receptor signaling and neuronal processes. uni-muenchen.de

Structure-based drug design has been instrumental in this endeavor. By exploiting subtle differences in the binding pockets of FKBP51 and FKBP52, researchers have developed synthetic ligands with improved selectivity. nih.gov This work has led to the creation of classes of compounds, such as the "Selective Antagonists of FKBP51" (SAFit), that can distinguish between these two closely related proteins. nih.gov

More advanced strategies include:

Macrocyclization: The development of macrocyclic analogues that bind to a transient, or temporary, conformation of FKBP51. This unique binding mode is disfavored by other FKBPs like FKBP12, leading to unprecedented selectivity. nih.gov

Rigid Scaffolds: The synthesis of highly rigid tricyclic scaffolds that mimic the pipecolate core of FK-506. These molecules precisely position functional groups to interact with the target FKBP, resulting in some of the most potent and selective FKBP ligands known to date. researchgate.net

Chemical Genomics: An approach combining protein mutagenesis and ligand design. By engineering an enlarged cavity in the active site of FKBP51, scientists could then synthesize complementary ligands with bulky side chains that fit only into the mutated protein, achieving high selectivity over wild-type FKBPs. uni-muenchen.de

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets for FK-506 Analogues

The primary biological target of FK-506 is the FK506-binding protein 12 (FKBP12), and the resulting complex inhibits calcineurin. nih.govinvivogen.com However, research into FK-506 analogues has revealed the potential for these compounds to interact with other biological targets, leading to a diversification of their therapeutic effects. For analogues of FK-506 3'-Methyl Ether, a key area of future research will be the systematic exploration of novel biological targets to unlock their full therapeutic potential.

One of the most promising avenues is the investigation of their neurotrophic effects. Studies have shown that some non-immunosuppressive FK-506 analogues promote neurite outgrowth and offer neuroprotective benefits. nih.govscilit.comjohnshopkins.edu This suggests that these compounds may interact with targets within the nervous system that are distinct from the calcineurin pathway. Future research will likely focus on identifying these specific neuronal targets to develop treatments for neurodegenerative diseases. nih.gov

Furthermore, the antifungal activity of FK-506 and its analogues presents another area for target exploration. nih.gov While the antifungal mechanism also involves the inhibition of calcineurin in fungal cells, the development of analogues that selectively target fungal FKBP12 over its human counterpart could lead to potent and less toxic antifungal drugs. acs.org Research into the structural differences between human and fungal FKBP12-analogue complexes will be crucial in designing such selective inhibitors.

Advanced Synthetic Methodologies for Complex Derivatives

The chemical synthesis and modification of a complex molecule like FK-506 present significant challenges. The development of advanced synthetic methodologies is crucial for creating novel derivatives of this compound with tailored biological activities.

Combinatorial biosynthesis offers a powerful approach to generate a diverse library of FK-506 analogues. nih.govnih.gov This technique involves the genetic manipulation of the FK-506 biosynthetic gene cluster in producer organisms like Streptomyces tsukubaensis. nih.gov For instance, the enzyme responsible for the methylation at the C31 position is the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, FkbM. uniprot.org By manipulating the fkbM gene, researchers can control the methylation at this position, leading to the production of compounds like 31-O-demethyl-FK506, the direct precursor to this compound. uniprot.org Further engineering of the biosynthetic pathway could allow for the introduction of different functional groups at the C31 position, creating a range of novel ethers and other derivatives.

Structure-guided synthesis is another critical methodology. duke.edunih.gov By understanding the three-dimensional structure of FK-506 analogues bound to their biological targets, chemists can design and synthesize new derivatives with improved affinity and selectivity. This approach has been successfully used to develop FK-506 analogues with enhanced antifungal activity and reduced immunosuppression. duke.edu Future efforts in this area will likely involve computational modeling and high-throughput screening to accelerate the discovery of new and potent derivatives of this compound.

Precursor-directed biosynthesis and chemobiosynthesis are also emerging as valuable tools. acs.org These methods involve feeding unnatural precursor molecules to the producing organism, which are then incorporated into the final product. This allows for the introduction of unique chemical moieties that would be difficult to achieve through traditional synthetic methods.

Integration with Systems Biology and Chemical Biology Approaches

To fully understand the complex biological effects of this compound and its derivatives, it will be essential to integrate research with systems biology and chemical biology approaches. Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. elixir-europe.orgf1000research.complos.orgmdpi.com

By using techniques such as genomics, proteomics, and metabolomics, researchers can obtain a global view of the cellular changes induced by treatment with a particular FK-506 analogue. This information can help to identify novel biological pathways and targets that are modulated by the compound, providing a deeper understanding of its mechanism of action.

Chemical biology, which uses small molecules to study and manipulate biological systems, will also play a crucial role. By designing and synthesizing specific chemical probes based on the this compound scaffold, researchers can investigate the function of specific proteins and pathways in living cells. This can help to validate new biological targets and elucidate the molecular mechanisms underlying the therapeutic effects of these compounds.

The integration of these approaches will provide a more comprehensive understanding of the biological activities of this compound and its derivatives, accelerating the development of new and more effective therapies.

Therapeutic Potential Beyond Immunosuppression in Research Settings

The exploration of FK-506 analogues has revealed a wide range of potential therapeutic applications beyond their original use in immunosuppression. The ability to separate the immunosuppressive effects from other beneficial activities is a key focus of ongoing research. acs.orgnih.gov

Neurotrophic and Neuroregenerative Properties: As previously mentioned, the neurotrophic properties of non-immunosuppressive FK-506 analogues are a major area of interest. nih.govjohnshopkins.edu These compounds have the potential to be developed into treatments for a variety of neurological conditions, including peripheral nerve injury, Parkinson's disease, and Alzheimer's disease. nih.gov

Antifungal Activity: The potent antifungal activity of some FK-506 analogues makes them promising candidates for the development of new antifungal drugs. nih.govacs.org This is particularly important given the rise of drug-resistant fungal infections. The development of analogues that are selective for fungal targets would be a major breakthrough in this field. nih.gov

Table 1: Investigational Therapeutic Applications of FK-506 Analogues

Therapeutic Area Potential Application Research Focus
Neurology Peripheral Nerve Regeneration, Neurodegenerative Diseases Promotion of neurite outgrowth, neuroprotection
Infectious Diseases Systemic Fungal Infections Selective inhibition of fungal calcineurin

Other Potential Applications: Research has also suggested that FK-506 and its analogues may have therapeutic potential in other areas, such as in the treatment of pulmonary arterial hypertension by activating bone morphogenetic protein (BMP) signaling. clinicaltrials.gov Further research is needed to explore these and other potential applications.

Q & A

Q. How should researchers address ethical compliance in preclinical this compound studies?

  • Methodology : Submit animal or human tissue use protocols to institutional review boards (IRB) or ethics committees. For murine models, adhere to ARRIVE guidelines for experimental design and reporting. Include detailed sample size justifications (power analysis) and randomization methods in ethics applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.